molecular formula C4H10O2S4 B12553359 Disulfide, (methylsulfonyl)methyl (methylthio)methyl CAS No. 143113-67-1

Disulfide, (methylsulfonyl)methyl (methylthio)methyl

Cat. No.: B12553359
CAS No.: 143113-67-1
M. Wt: 218.4 g/mol
InChI Key: MUMQLHSHEBNFIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disulfide, (methylsulfonyl)methyl (methylthio)methyl is an organic compound with the molecular formula C4H10O2S4 It is characterized by the presence of a disulfide bond, a sulfone group, and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disulfide, (methylsulfonyl)methyl (methylthio)methyl typically involves the reaction of methanesulfonyl chloride with sodium methylthiolate, followed by oxidation with hydrogen peroxide. The reaction conditions include maintaining a low temperature to control the exothermic reaction and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Disulfide, (methylsulfonyl)methyl (methylthio)methyl undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols.

    Substitution: The methylthio group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Disulfide, (methylsulfonyl)methyl (methylthio)methyl has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of redox biology and as a probe for disulfide bond formation and reduction in proteins.

    Medicine: Investigated for its potential therapeutic properties, including its role as an antioxidant and in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Disulfide, (methylsulfonyl)methyl (methylthio)methyl involves its ability to undergo redox reactions. The disulfide bond can be reduced to thiols, which can then participate in further chemical reactions. This redox activity is crucial in biological systems, where disulfide bonds play a role in protein folding and stability.

Comparison with Similar Compounds

Similar Compounds

    Disulfide, methyl (methylthio)methyl: Similar structure but lacks the sulfone group.

    Dimethyl disulfide: Contains two methylthio groups but no sulfone group.

    Methanesulfonyl chloride: Contains the sulfone group but lacks the disulfide bond.

Uniqueness

Disulfide, (methylsulfonyl)methyl (methylthio)methyl is unique due to the presence of both a disulfide bond and a sulfone group

Properties

CAS No.

143113-67-1

Molecular Formula

C4H10O2S4

Molecular Weight

218.4 g/mol

IUPAC Name

methylsulfanyl-(methylsulfonylmethyldisulfanyl)methane

InChI

InChI=1S/C4H10O2S4/c1-7-3-8-9-4-10(2,5)6/h3-4H2,1-2H3

InChI Key

MUMQLHSHEBNFIU-UHFFFAOYSA-N

Canonical SMILES

CSCSSCS(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.